3-Benzoyl-7-metoxidocumarina

Descripción general

Descripción

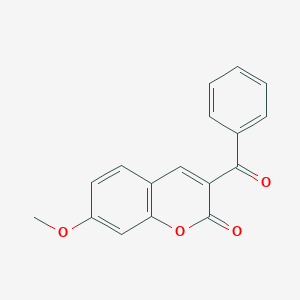

3-Benzoyl-7-methoxycoumarin, also known as 7-methoxycoumarin-3-benzoate, is a naturally occurring coumarin derivative that has been studied for its potential as a therapeutic agent. This compound has been found to possess a variety of biological activities, including antifungal, anti-inflammatory, and antiviral properties. In addition, it has been used in laboratory experiments to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of different compounds.

Aplicaciones Científicas De Investigación

Síntesis de Complejos Metálicos

3-Benzoyl-7-metoxidocumarina se ha utilizado en la síntesis de complejos metálicos. Se ha sintetizado y caracterizado una serie de tres complejos metálicos del ligando this compound mediante diversas técnicas, como análisis elementales, conductancia molar, espectroscopia infrarroja por transformada de Fourier, análisis termogravimétrico, resonancia paramagnética electrónica, espectroscopia de resonancia magnética nuclear de protones y voltametría cíclica .

Estudios Antimicrobianos

Los complejos metálicos sintetizados utilizando this compound han mostrado una actividad antimicrobiana significativa. Estos complejos se probaron contra las especies Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa y Aspergillus niger y Candida albicans. Los complejos metálicos ejercieron mayores actividades antimicrobianas en comparación con el ligando .

Estudios de Teoría Funcional de la Densidad

La estructura optimizada del complejo de zinc de this compound se obtuvo utilizando el método DFT/RB3LYP con el conjunto de bases 6-311G++G (d,p). Se realizaron cálculos de teoría funcional de la densidad para la determinación de la estructura geométrica y las asignaciones vibracionales del complejo de zinc .

Preparación de Sistemas Heterocíclicos Polifuncionalizados

Los derivados de this compound se han utilizado como bloques de construcción versátiles en la preparación de sistemas heterocíclicos polifuncionalizados críticos y otros andamios de importancia industrial .

Síntesis de Andamios Heterocíclicos Bioactivos

This compound y sus derivados son una clase estructural prominente en la síntesis de varios andamios heterocíclicos bioactivos .

Aplicaciones Biológicas

Los derivados de this compound han mostrado varias actividades biológicas, como la antiproliferativa, las actividades antimicrobianas y son inhibidores prometedores de la diabetes mellitus tipo 2 .

Quimiosensores

Numerosos quimiosensores se basan en plataformas polifuncionales de this compound que se utilizan para detectar la detección de múltiples analitos, como diferentes elementos bioactivos y diversos contaminantes ambientales .

Aplicaciones Farmacéuticas

Las cumarinas y sus derivados, incluida la this compound, se consideran los componentes fundamentales de una plétora de muchos productos naturales y farmacéuticos .

Direcciones Futuras

The future directions of research on 3-Benzoyl-7-methoxycoumarin could involve further exploration of its potential antitumor activity, as suggested by studies on coumarin derivatives . Additionally, more research could be conducted to understand its mechanism of action and to develop it into a potential therapeutic agent.

Mecanismo De Acción

Target of Action

3-Benzoyl-7-methoxycoumarin is a type of coumarin derivative that has been synthesized and characterized in various studies . The primary targets of this compound are metal ions, as it has been found to form complexes with them . These metal complexes have been shown to exhibit antimicrobial activities, suggesting that they may interact with biological targets in microbial cells .

Mode of Action

The mode of action of 3-Benzoyl-7-methoxycoumarin involves the formation of metal complexes. The compound behaves as a bidentate ligand, meaning it can bind to metal ions at two different points . This interaction results in the formation of complexes that exhibit an octahedral geometry around the metal center . The redox property of these metal complexes was studied cyclic voltametrically, which showed that all the complexes exhibited quasi-reversible nature .

Biochemical Pathways

Coumarins are known to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and ph detection . Therefore, it is possible that 3-Benzoyl-7-methoxycoumarin and its metal complexes could influence these processes.

Result of Action

The primary known result of the action of 3-Benzoyl-7-methoxycoumarin is its antimicrobial activity. Studies have shown that the metal complexes of this compound exert greater antimicrobial activities compared to the ligand alone . These complexes have been found to be effective against a variety of microbial species, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Aspergillus niger, and Candida albicans .

Action Environment

The action of 3-Benzoyl-7-methoxycoumarin can be influenced by various environmental factors. For instance, the formation of its metal complexes depends on the presence of specific metal ions . Additionally, the compound’s fluorescence properties, which are central to many of its applications, can be affected by factors such as pH and polarity of the microenvironment . .

Análisis Bioquímico

Biochemical Properties

3-Benzoyl-7-methoxycoumarin plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic processing. The compound exhibits fluorescence, making it valuable for labeling biomolecules and detecting metal ions . Additionally, 3-Benzoyl-7-methoxycoumarin forms metal complexes that exhibit antimicrobial properties, indicating its interaction with microbial proteins and enzymes .

Cellular Effects

3-Benzoyl-7-methoxycoumarin influences various cellular processes. It has been shown to exert antimicrobial effects against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is significant, as it can inhibit microbial growth and disrupt cellular functions in pathogens .

Molecular Mechanism

The molecular mechanism of 3-Benzoyl-7-methoxycoumarin involves its binding interactions with biomolecules. The compound acts as a bidentate ligand, forming complexes with metal ions, which enhances its antimicrobial activity . These interactions can lead to enzyme inhibition or activation, affecting various biochemical pathways. The fluorescence properties of 3-Benzoyl-7-methoxycoumarin also enable it to be used in molecular imaging and detection applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Benzoyl-7-methoxycoumarin can change over time. The compound exhibits stability under normal conditions but may degrade under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that its antimicrobial activity can persist, although the efficacy may decrease over time due to potential degradation .

Dosage Effects in Animal Models

The effects of 3-Benzoyl-7-methoxycoumarin vary with different dosages in animal models. Studies have indicated that lower doses can effectively inhibit microbial growth without causing significant toxicity . Higher doses may lead to adverse effects, including potential toxicity and disruption of normal cellular functions . It is crucial to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

3-Benzoyl-7-methoxycoumarin is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The compound’s interaction with enzymes and cofactors plays a vital role in its metabolic processing .

Transport and Distribution

Within cells and tissues, 3-Benzoyl-7-methoxycoumarin is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific cellular compartments. The compound’s distribution can affect its biological activity and efficacy in various applications .

Subcellular Localization

3-Benzoyl-7-methoxycoumarin exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for optimizing its use in biochemical and therapeutic applications .

Propiedades

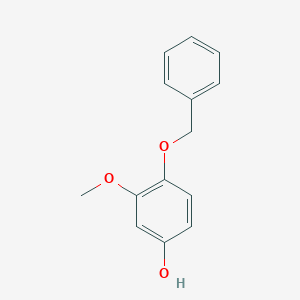

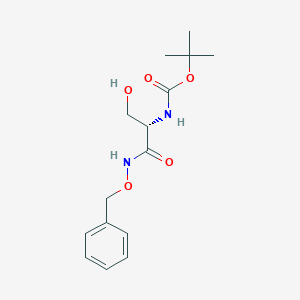

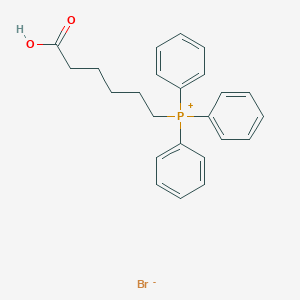

IUPAC Name |

3-benzoyl-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O4/c1-20-13-8-7-12-9-14(17(19)21-15(12)10-13)16(18)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYORIVUCOQKMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40321660 | |

| Record name | 3-Benzoyl-7-methoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40321660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64267-12-5 | |

| Record name | 64267-12-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379520 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Benzoyl-7-methoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40321660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the coordination of 3-benzoyl-7-methoxycoumarin to metal ions affect its antimicrobial activity?

A1: The research indicates that metal complexes of 3-benzoyl-7-methoxycoumarin demonstrate enhanced antimicrobial activity compared to the free ligand []. While the exact mechanism of action is not fully elucidated in the study, this enhancement is likely attributed to the following factors:

- Modified redox potential: The study utilized cyclic voltammetry, revealing that the metal complexes exhibited quasi-reversible redox behavior []. This altered redox activity could interfere with essential enzymatic processes within the microbial cells, ultimately contributing to their antimicrobial effect.

Q2: What spectroscopic techniques were employed to characterize the 3-benzoyl-7-methoxycoumarin metal complexes and what information did they provide?

A2: The researchers employed a suite of spectroscopic techniques to characterize the synthesized metal complexes []:

- Fourier-transform infrared spectroscopy (FTIR): FTIR analysis confirmed the bidentate coordination of the 3-benzoyl-7-methoxycoumarin ligand to the metal ions and also verified the presence of nitrate ions within the coordination sphere [].

Q3: What computational chemistry methods were used to study the 3-benzoyl-7-methoxycoumarin zinc complex and what insights were gained?

A3: Density functional theory (DFT) calculations, specifically using the RB3LYP functional and the 6-311G++G (d,p) basis set, were employed to optimize the geometry of the zinc complex []. This computational approach likely provided valuable information regarding:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane](/img/structure/B23822.png)

![trans-(-)-4-(4-Fluorophenyl)-1-methyl-3-[(4-toluenesulfonyloxy)methyl]piperidine](/img/structure/B23848.png)